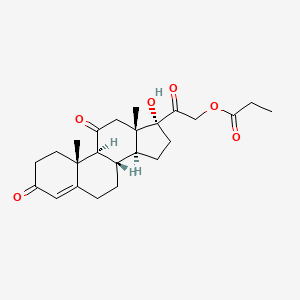
Cortisone 21-Propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortisone 21-Propionate: is a synthetic corticosteroid derived from cortisone. It is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is a pregnene (21-carbon) steroid hormone and is a naturally-occurring corticosteroid metabolite that is also used as a pharmaceutical prodrug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cortisone 21-Propionate involves several steps, starting from cortisone. The key steps include esterification at the 21st carbon position. The reaction typically involves the use of propionic anhydride or propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Cortisone 21-Propionate undergoes several types of chemical reactions, including:
Oxidation: Conversion of cortisone to cortisol.
Reduction: Reduction of the carbonyl group at the 11th position.
Substitution: Esterification at the 21st carbon position.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Propionic anhydride or propionyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include cortisol (from oxidation), cortisone (from reduction), and this compound (from esterification) .
Wissenschaftliche Forschungsanwendungen
Cortisone 21-Propionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune conditions.
Industry: Employed in the formulation of topical creams and ointments for skin conditions
Wirkmechanismus
Cortisone 21-Propionate exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. This results in the suppression of inflammatory mediators such as prostaglandins and leukotrienes, and the upregulation of anti-inflammatory proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with higher potency and longer duration of action.
Betamethasone: A potent synthetic corticosteroid used in various inflammatory conditions
Uniqueness
Cortisone 21-Propionate is unique due to its specific esterification at the 21st carbon position, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This modification also reduces the systemic absorption and potential side effects compared to other corticosteroids .
Eigenschaften
Molekularformel |
C24H32O6 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-17,21,29H,4-10,12-13H2,1-3H3/t16-,17-,21+,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
QMQRXYJPXCHNDY-NSICTAEPSA-N |
Isomerische SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
Kanonische SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




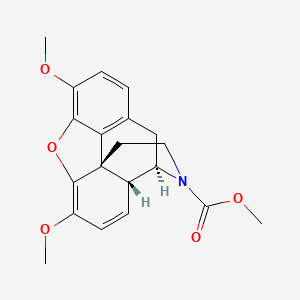
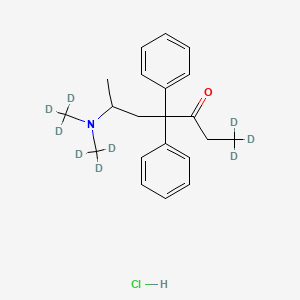


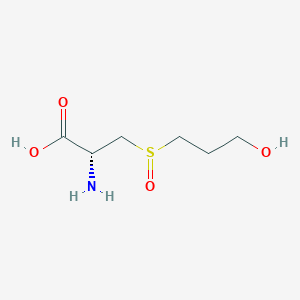
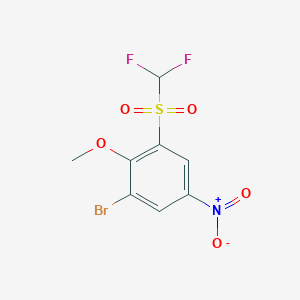
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)


![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
